Regioisomeric Identity: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Methanone Differentiation
The target compound bears the pyridine carbonyl at the 2-position of the pyridine ring, distinguishing it from the pyridin-3-yl isomer (CAS 1797263-14-9) and the pyridin-4-yl isomer. In the related 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series, the analogous pyridin-4-yl carboxamide derivative (BDBM50293808; CHEMBL539435) exhibited an IC₅₀ > 10,000 nM against human ELOVL6, versus 32 nM for the optimized N-(4-isopropylphenyl) carboxamide analog (BDBM50293790; CHEMBL550828), representing a >312-fold potency differential driven by the N-8 substituent [1]. The methanone linker in the target compound – as opposed to the urea/carboxamide in the published ELOVL6 series – further alters the H-bond acceptor geometry and rotational freedom at the bridgehead nitrogen [2].
| Evidence Dimension | ELOVL6 inhibitory potency (IC₅₀) – scaffold-class comparator illustrating sensitivity to N-8 substituent variation |
|---|---|
| Target Compound Data | Pyridin-2-yl methanone regioisomer (CAS 1448131-18-7); no direct ELOVL6 data available for this exact compound |
| Comparator Or Baseline | N-(4-Isopropylphenyl)-3-endo-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (BDBM50293790): ELOVL6 IC₅₀ = 32 nM; 3-endo-(Phenylsulfonyl)-N-(pyridin-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (BDBM50293808): ELOVL6 IC₅₀ > 10,000 nM |
| Quantified Difference | >312-fold difference in ELOVL6 IC₅₀ between two N-8 substituent variants within the same scaffold class (32 nM vs >10,000 nM) |
| Conditions | Inhibition of human ELOVL6 expressed in Pichia pastoris SND1168 (BindingDB assay) |
Why This Matters
Procurement of the incorrect pyridine regioisomer – even if identical in molecular formula and purity – can result in a >300-fold loss of target engagement, invalidating screening campaigns and SAR hypotheses.
- [1] BindingDB. BDBM50293790 (CHEMBL550828): IC₅₀ 32 nM; BDBM50293808 (CHEMBL539435): IC₅₀ >10,000 nM. Human ELOVL6 inhibition assay. Available at: http://bdb8.ucsd.edu. View Source
- [2] Nagase T, Takahashi T, Sasaki T, et al. J Med Chem. 2009;52(14):4111-4114. doi:10.1021/jm900488k. View Source
